Product packaging for cis-Anethole(Cat. No.:CAS No. 25679-28-1)

cis-Anethole

Cat. No.: B1224065
CAS No.: 25679-28-1
M. Wt: 148.20 g/mol
InChI Key: RUVINXPYWBROJD-ARJAWSKDSA-N
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Description

cis-Anethole (CAS 25679-28-1) is a phenylpropanoid compound and a less common isomer of trans-anethole, found in plants like fennel and anise . This compound is of significant interest in scientific research due to its diverse pharmacological properties. Studies highlight its potential neuroprotective effects, with research indicating it may modulate key neurotransmitter systems, including monoaminergic, GABAergic, and glutamatergic pathways . Its potential neurological applications are broad, encompassing anxiolytic, antidepressant, and memory improvement effects in preclinical models . Furthermore, this compound has demonstrated anticonvulsant properties, potentially through the influence of calcium and potassium channel activity in the brain . Beyond neurology, research suggests promising anti-cancer mechanisms. Evidence points to its ability to induce apoptosis, cause cell cycle arrest, and exhibit anti-proliferative effects by modulating critical signaling pathways such as NF-κB and PI3K/Akt/mTOR . It also shows synergistic potential when combined with conventional chemotherapeutic agents, enhancing their efficacy while reducing toxicity . Additional research areas include its potent antimicrobial and antifungal activities . We supply high-purity this compound to support this vital investigative work. This product is intended for research purposes only in a laboratory setting and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1224065 cis-Anethole CAS No. 25679-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-[(Z)-prop-1-enyl]benzene
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InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-
Source PubChem
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InChI Key

RUVINXPYWBROJD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C\C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O
Source PubChem
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DSSTOX Substance ID

DTXSID4058651
Record name (Z)-Anethole
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Molecular Weight

148.20 g/mol
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Physical Description

Solid
Record name Anethole
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CAS No.

25679-28-1, 4180-23-8
Record name cis-Anethole
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Record name cis-Anethole
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Record name (Z)-Anethole
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Record name ANETHOLE, (Z)-
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Record name Anethole
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Melting Point

22.5 °C
Record name Anethole
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Natural Occurrence, Distribution, and Biosynthesis of Cis Anethole

Botanical Sources and Distribution Profiles of cis-Anethole

This compound is a constituent of the essential oils of numerous aromatic plants, where its concentration can vary significantly based on the plant's species, geographical origin, and specific chemotype.

This compound has been identified in the essential oils of a variety of well-known aromatic plants:

Pimpinella anisum (Anise): The essential oil of anise seed is dominated by trans-anethole. Studies report the presence of this compound in minor quantities, with concentrations typically ranging from 0.2% to 0.6%. mdpi.com Some analyses of Algerian anise oil have identified this compound at approximately 0.5%. ksu.edu.tr

Foeniculum vulgare (Fennel): Fennel oil is another rich source of anethole (B165797). The concentration of this compound can vary considerably, with some studies showing ranges from 0.1% to 8.6%. mdpi.com Research on fennel grown in different locations has shown this compound content to be influenced by environmental factors and distillation time, with concentrations recorded between 0.14% and 4.66%. mdpi.com

Illicium verum (Star Anise): The essential oil of star anise fruit is characterized by a very high percentage of trans-anethole. This compound is also present, but in small amounts, generally between 0.2% and 0.7%. mdpi.com One analysis identified its concentration at 1.31%.

Ocimum basilicum (Basil): Certain varieties of basil contain anethole isomers. One study of basil essential oil identified this compound at a concentration of 3.2%. nih.gov

Artemisia dracunculus (Tarragon): Tarragon exhibits significant chemical diversity. While many chemotypes are rich in estragole (B85927) or trans-anethole, some have been found to contain exceptionally high levels of this compound, with one report identifying it as the main component at 97.1%. nih.gov

Coriandrum sativum (Coriander): The primary constituent of coriander essential oil is linalool. researchgate.netcabidigitallibrary.org Anethole has been identified as a minor component (1.41%) at certain stages of fruit maturity, although the specific isomer is not always detailed. cabidigitallibrary.orgscispace.com

Melissa officinalis (Lemon Balm): The composition of lemon balm oil is highly variable. While often characterized by citronellal (B1669106) and citral, some chemotypes contain anethole isomers. One study identified (E)-anethole (trans-anethole) as a major component at 12.3% in a sample from Tajikistan. modernscientificpress.comresearchgate.net Another analysis detected this compound as a trace constituent at 0.35%. nih.gov

Tagetes filifolia (Irish Lace Marigold): The essential oil of this plant is notable for being predominantly composed of phenylpropanoids, with this compound being a major constituent in some cases. nih.gov

In most essential oils, trans-anethole is overwhelmingly the dominant isomer, often comprising over 80-90% of the total anethole content. idealpublication.in The cis-isomer is typically present in concentrations of less than 1% of the total oil. idealpublication.in For example, in anise and star anise, the trans:cis ratio is very high. mdpi.com

However, there are significant exceptions. Certain chemotypes of Artemisia dracunculus (tarragon) are reported to have this compound as the primary component, inverting the typical isomeric ratio. nih.gov Similarly, some studies on the essential oil of Tagetes filifolia have also identified this compound as a major constituent. nih.gov These variations highlight the influence of genetic and environmental factors on the plant's secondary metabolism.

Table 1: Occurrence of cis-Anethole in Select Plant Essential Oils

Botanical SourcePlant Common NameReported cis-Anethole Concentration (%)Primary Isomer
Pimpinella anisumAnise0.2 - 0.6trans-Anethole
Foeniculum vulgareFennel0.1 - 8.6trans-Anethole
Illicium verumStar Anise0.2 - 1.31trans-Anethole
Ocimum basilicumBasil~3.2Linalool / Estragole (varies)
Artemisia dracunculusTarragonUp to 97.1 (chemotype dependent)Estragole or cis/trans-Anethole (varies)
Melissa officinalisLemon Balm~0.35Citronellal / Geranial

Biosynthetic Pathways and Precursors to Anethole Isomers

Anethole isomers are classified as phenylpropanoids, a large group of natural products synthesized from the amino acid L-phenylalanine. wikipedia.org The biosynthesis occurs through a series of enzymatic steps that form the core structure and modify its side chain and phenyl ring. nih.gov

Research in anise (Pimpinella anisum) has provided significant insight into the specific enzymes responsible for anethole synthesis. oup.comnih.gov The final steps are catalyzed by two key enzymes:

t-Anol/Isoeugenol (B1672232) Synthase (AIS): This NADPH-dependent enzyme reduces an activated precursor, coumaryl acetate, to form t-anol (also known as p-anol). oup.comresearchgate.net

S-adenosyl-L-methionine:t-anol/isoeugenol O-methyltransferase (AIMT): This enzyme then transfers a methyl group from a donor molecule (S-adenosyl-L-methionine) to the hydroxyl group of t-anol, yielding the final product, t-anethole (trans-anethole). oup.comnih.govresearchgate.net

The AIMT enzyme in anise shows a strong preference for substrates with a C7-C8 propenyl side chain, such as t-anol and isoeugenol, over those with an isomeric allyl side chain like chavicol and eugenol. nih.gov The stereochemistry (cis or trans) of the final anethole product is determined during the reduction step catalyzed by the synthase enzyme.

The synthesis of anethole begins with the general phenylpropanoid pathway, which is central to the production of thousands of plant secondary metabolites. rsc.org

L-Phenylalanine: The pathway starts with this essential amino acid.

Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid.

p-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid.

p-Coumaroyl-CoA: The enzyme 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by adding a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. rsc.org

This intermediate, p-coumaroyl-CoA, is a critical branch point. From here, various enzymatic pathways lead to the synthesis of flavonoids, lignins, and phenylpropenes. rsc.org For anethole synthesis, the pathway proceeds through further modifications, including reduction and acetylation, to form coumaryl acetate, the direct substrate for the t-Anol/Isoeugenol Synthase (AIS) enzyme. oup.com The specific synthases and subsequent modifying enzymes present in a given plant determine which phenylpropene, such as anethole, eugenol, or chavicol, is ultimately produced. nih.gov

Synthetic Methodologies and Chemical Derivatization of Cis Anethole

Chemical Synthesis Approaches for Anethole (B165797) Isomers

The synthesis of anethole isomers, particularly the commercially significant trans-anethole, is achieved through several industrial methodologies. These routes often produce a mixture of isomers, necessitating purification or specific catalytic strategies to enhance the yield of the desired isomer.

Friedel-Crafts Acylation and Subsequent Transformations in Anethole Synthesis

A prevalent industrial method for synthesizing anethole begins with the Friedel-Crafts acylation of anisole (B1667542). rsc.orgresearchgate.net This electrophilic aromatic substitution reaction typically involves reacting anisole with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a solid acid catalyst like mordenite (B1173385) zeolite. researchgate.net The primary product of this acylation is 4-methoxypropiophenone (4-MOPP). researchgate.netresearchgate.net

Friedel-Crafts Acylation: Anisole is acylated with an agent like propionyl chloride to form 4-methoxypropiophenone. oup.com

Reduction: The ketone group of 4-MOPP is reduced to a secondary alcohol, forming 1-(4-methoxyphenyl)-1-propanol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. oup.comidealpublication.in A patented method highlights the use of sodium borohydride for its high selectivity and rapid reaction rate, achieving a reduction yield of over 98%. idealpublication.in

Dehydration: The final step is the acid-catalyzed dehydration of the alcohol intermediate, which eliminates a molecule of water to form the propenyl double bond of anethole. researchgate.netoup.com

This sequence generally produces a mixture of trans- and cis-anethole, with the thermodynamically more stable trans isomer being the major product. One patented process reports a final product composition of over 99.5% trans-anethole and less than 0.2% this compound, with a total reaction yield of 75%. oup.com

Table 1: Key Steps in Anethole Synthesis via Friedel-Crafts Acylation

StepReactantsCatalyst/ReagentProductKey Findings
1. AcylationAnisole, Propionyl ChlorideAlCl₃4-Methoxypropiophenone (4-MOPP)A classic electrophilic aromatic substitution.
2. Reduction4-MethoxypropiophenoneSodium Borohydride1-(4-methoxyphenyl)-1-propanolHigh selectivity and yield (>98%) reported. idealpublication.in
3. Dehydration1-(4-methoxyphenyl)-1-propanolAcid Catalysttrans- and this compoundYields predominantly the trans isomer. researchgate.netoup.com

Catalytic Synthesis Routes and Stereoselectivity Control

Control over the stereochemistry of the final anethole product is a significant area of research, with catalytic methods offering pathways to influence the trans/cis isomer ratio.

One approach involves a one-pot cascade reaction starting from 4-MOPP, combining catalytic transfer hydrogenation (CTH) and dehydration. The use of bifunctional catalysts, such as those based on hafnium (Hf) or zirconium (Zr), is central to this process. A hafnium-phenylphosphonate hybrid polymeric catalyst (PhP-Hf) has demonstrated excellent performance, achieving 99.8% conversion of 4-MOPP and a 98.1% yield of anethole, with high selectivity for the trans isomer. oup.com Similarly, Zr-containing catalysts in a Meerwein–Ponndorf–Verley (MPV) reduction coupled with dehydration can yield anethole with a trans:cis ratio of approximately 92:8. rsc.org

Another major strategy for controlling stereoselectivity is the isomerization of anethole's positional isomer, estragole (B85927) (4-allyl-anisole), which is readily available from natural sources like turpentine (B1165885) oil. researchgate.net Ruthenium-based catalysts are particularly effective for this transformation. For instance, an arene-ruthenium(II) dimer combined with trimethyl phosphite (B83602) can quantitatively convert estragole into anethole with 98% trans-selectivity. acs.org Other ruthenium(IV) complexes have achieved trans/cis ratios as high as 99:1 in environmentally friendly solvents like water/methanol (B129727) mixtures. researchgate.netnih.gov

While most catalytic methods are optimized for trans-anethole production, specific strategies have been developed to obtain the less stable cis isomer. A notable example is the photocatalytic isomerization of (E)-anethole to (Z)-anethole. nih.gov This method uses an iridium-based photosensitizer, Ir(p-tBu-ppy)₃, and irradiation with 400 nm light. The reaction proceeds via energy transfer from the excited photosensitizer to (E)-anethole, leading to rotation around the C=C bond in the triplet state before relaxing to the (Z) isomer. This approach can achieve up to 90% conversion to (Z)-anethole with a catalyst loading of just 0.1 mol%. nih.gov

Table 2: Catalytic Methods for Anethole Synthesis and Isomerization

MethodStarting MaterialCatalyst SystemProduct(s)Selectivity Highlights
Cascade CTH-Dehydration4-MOPPPhP-Hf (Hafnium-based)trans-Anethole98.1% yield of anethole. oup.com
Cascade MPV-Dehydration4-MOPPZr-MSU-3 (Zirconium-based)trans- and this compoundtrans:cis ratio of ~92:8. rsc.org
IsomerizationEstragole[{RuCl(μ-Cl)(η⁶-p-cymene)}₂] + P(OMe)₃trans-Anethole98% trans-selectivity. acs.org
Photocatalytic Isomerization(E)-AnetholeIr(p-tBu-ppy)₃ / 400 nm light(Z)-AnetholeUp to 90% (Z)-anethole. nih.gov

Stereospecific Synthesis of this compound and Related Analogues (e.g., Suzuki Reaction Applications)

For applications requiring the pure (Z) isomer, stereospecific synthesis methods are essential. Traditional olefination reactions like the Wittig reaction have been explored but often suffer from selectivity issues, producing mixtures of (E) and (Z) isomers. nih.gov While using carcinogenic solvents like hexamethylphosphoramide (B148902) can increase the yield of the (Z) isomer in a Wittig reaction, this approach is highly undesirable. nih.gov

A more effective and stereospecific method is the palladium-catalyzed Suzuki cross-coupling reaction. researchgate.netnii.ac.jpmdpi.com This reaction creates the carbon-carbon double bond with defined stereochemistry by coupling an arylboronic acid with a stereochemically pure vinyl halide. researchgate.netoup.com To synthesize (Z)-anethole, 4-methoxyphenylboronic acid is coupled with a (Z)-1-halopropene (e.g., (Z)-1-bromopropene) in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base. researchgate.netnii.ac.jp This method provides high stereochemical retention, making it a reliable route to the (Z) isomer with selectivities often reaching 95%. researchgate.net

Derivatization Reactions and Functional Group Transformations of Anethole

The propenyl side chain of anethole is a site of rich chemical reactivity, allowing for various functional group transformations. These reactions are often stereospecific or stereoselective, depending on the anethole isomer used.

Epoxidation Reactions and Anethole Oxide Formation

The electron-rich double bond of anethole readily undergoes epoxidation to form anethole oxide (1-(4-methoxyphenyl)-2-methyloxirane). This reaction can be carried out using peracids (e.g., performic or peracetic acid) or dimethyldioxirane. idealpublication.inoup.comnih.gov The epoxidation of cis- and trans-anethole leads to the corresponding cis- and trans-anethole oxides. researchgate.netncats.io

The resulting epoxides are reactive intermediates. Under acidic conditions or spontaneously in aqueous solutions, they undergo hydrolysis to form 1-(4-methoxyphenyl)-1,2-propanediol. acs.orgacs.org Research has shown that the hydrolysis of this compound oxide is complex. It can isomerize to the more reactive trans-anethole oxide, which then rapidly hydrolyzes to diols and rearranges to (4-methoxyphenyl)acetone. acs.orgresearchgate.net The direct hydrolysis of this compound oxide primarily yields (4-methoxyphenyl)acetone (73%) and a small amount of threo-diol (ca. 3%). acs.org The formation of these reactive epoxides is a key metabolic pathway for anethole in vivo and is linked to its biological activity. oup.comresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder Cycloadditions of Cation Radicals)

Anethole and its isomers participate in various cycloaddition reactions, with the reactivity often initiated by forming a radical cation via one-electron oxidation. nii.ac.jpnih.govnih.gov These reactions can be promoted photochemically, electrochemically, or with chemical oxidants like aminium salts or iron(III) salts (e.g., FeCl₃, Fe(OTf)₃). nih.govsci-hub.se

[2+2] Cycloadditions: Both cis- and trans-anethole can undergo [2+2] cycloadditions to form cyclobutane (B1203170) derivatives. acs.orgnih.gov For example, the photoinduced electron transfer reaction between cis- or trans-anethole and fumarodinitrile results in four stereoisomeric cyclobutane adducts. acs.org Interestingly, regardless of the starting anethole isomer, the anethole-derived portion of the cycloadducts always has a trans configuration, indicating the intermediacy of a radical species that allows for bond rotation before ring closure. acs.org

Diels-Alder [4+2] Cycloadditions: The Diels-Alder reactions of anethole radical cations show a strong dependence on the stereochemistry of the starting olefin. A detailed study of the cycloaddition with cyclopenta-1,3-diene revealed markedly different mechanisms for the two isomers. rsc.orgpsu.edu

The This compound radical cation reacts via a distinctly stepwise mechanism . This pathway involves a distonic radical cation intermediate where bond rotation is competitive with cyclization, leading to a mixture of all four possible diastereomeric Diels-Alder adducts. rsc.orgpsu.edu

In stark contrast, the trans-anethole radical cation reacts with high stereoselectivity, yielding only trans adducts. This suggests that if the reaction is stepwise, the rate of cyclization for the intermediate radical cation is at least 1000 times faster than the rate of bond rotation that would lead to stereochemical scrambling. rsc.orgpsu.edu This high degree of stereoselectivity makes the reaction of the trans isomer synthetically valuable for constructing specific six-membered rings. nih.govbeilstein-journals.org

Dimerization Mechanisms and Product Characterization

The dimerization of this compound has been investigated, particularly through photochemical pathways. These reactions lead to the formation of cyclobutane derivatives via distinct mechanistic routes, influenced by the stereochemistry of the starting olefin.

The photodimerization of this compound primarily proceeds through a [2+2] cycloaddition mechanism. acs.org When singlet this compound is reacted, it yields an anti head-to-head dimer. acs.org This process is proposed to be a stepwise reaction rather than a concerted one. acs.org The proposed mechanism involves the initial formation of a singlet exciplex, which has an optimized π-orbital overlap, followed by the generation of a singlet 1,4-biradical intermediate. acs.org

A key stereochemical outcome of the dimerization of this compound is that the reaction occurs with retention of the original stereochemistry at one of the double bonds and inversion at the other. acs.org This contrasts with the dimerization of trans-anethole, which typically proceeds with retention of stereochemistry. acs.org The rate constant for the dimerization of singlet this compound has been determined to be 0.8 x 10⁸ M⁻¹ s⁻¹. acs.org

In addition to self-dimerization, this compound can participate in cross-dimerization reactions. For instance, the reaction between an excited singlet state of trans-anethole and a ground-state this compound molecule also produces a syn head-to-head dimer. acs.org In reactions involving single electron transfer (SET) hole-catalysis, the reaction between this compound and trans-β-methylstyrene showed incomplete stereochemical transfer, yielding a portion of the all-trans product due to competitive exocyclic rotation in the acyclic radical cation intermediate. rsc.org

The characterization of these dimeric products relies on spectroscopic and chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to identify the various dimers formed during the reaction. nih.govresearchgate.net The structures of the dimers, such as the anti head-to-head cyclobutane product from this compound dimerization, are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net

Detailed research findings on the photodimerization of anethole isomers are summarized in the tables below.

Table 1: Quantum Yield and Kinetic Data for this compound Dimerization Data for 313-nm irradiation of deoxygenated acetonitrile (B52724) solutions. acs.org

ReactionLimiting Quantum Yield (Φ)Rate Constant (k, M⁻¹ s⁻¹)Product(s)
Dimerization of singlet this compound0.050.8 x 10⁸anti Head-to-head dimer
Reaction of singlet trans-anethole with this compound0.201.1 x 10⁸syn Head-to-head dimer

Table 2: Characterized Dimers from Anethole Reactions

Dimer NameFormation ContextIdentification MethodReference
anti Head-to-head cyclobutane dimerPhotodimerization of this compoundNMR Spectroscopy acs.org
syn Head-to-head cyclobutane dimerPhotodimerization of trans-anethole; Reaction of singlet trans-anethole with this compoundNMR Spectroscopy acs.org
(1a,2a,3b,4b)-1,2-bis(4-Methoxyphenyl)-3,4-dimethylcyclobutanePrincipal photodimer from UV-Vis irradiation of trans-anethole solutionGC-MS nih.govresearchgate.netnih.gov
3,4-bis-(4-Methoxyphenyl)-(E)-hex-2-eneMost abundant dimer from acid-catalyzed reaction of trans-anethole with HY zeolitesGC-MS nih.govresearchgate.netnih.gov

Stereoisomerization Dynamics and Mechanistic Investigations of Cis Anethole

Photoisomerization Mechanisms of Anethole (B165797) Isomers

The photoisomerization of anethole isomers involves the absorption of light, typically in the presence of a photosensitizer, leading to the formation of electronically excited states that can overcome the rotational barrier of the carbon-carbon double bond. researchgate.netmdpi.comresearchgate.net

The photoisomerization from trans- to cis-anethole is often facilitated by a photosensitizer. researchgate.netmdpi.com The process begins when the photosensitizer absorbs light, transitioning from its singlet ground state (S₀) to an excited singlet state (S₁). researchgate.netmdpi.com Following this, the photosensitizer undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). researchgate.netmdpi.com

The key step in the isomerization is the energy transfer from the excited photosensitizer in its triplet state to the anethole molecule. This occurs via a "Dexter Energy Transfer" mechanism, which is a short-range, collisional process involving the exchange of electrons between the sensitizer (B1316253) and the substrate. researchgate.netmdpi.com This results in the anethole molecule being promoted to its triplet excited state, while the photosensitizer returns to its ground state. researchgate.netmdpi.com For this energy transfer to be efficient, there must be a spectral overlap between the emission of the photosensitizer and the absorption of the anethole isomer. researchgate.netmdpi.com The selection of an appropriate photosensitizer with a suitable triplet energy is crucial for the successful isomerization of anethole. researchgate.netnih.gov

A variety of photosensitizers, including both organic compounds and metal complexes, have been investigated for this purpose. researchgate.net In one study, the iridium-based catalyst Ir(p-tBu-ppy)₃ was found to be highly effective, achieving up to 90% conversion to (Z)-anethole. researchgate.netmdpi.com This particular catalyst has a triplet energy of 54.5 kcal/mol, which is well-suited for exciting (E)-anethole, whose calculated triplet energy is 58.1 kcal/mol. mdpi.comnih.gov

Once the anethole molecule is in its triplet excited state (T₁), it undergoes a conformational change. researchgate.netmdpi.comnih.gov The molecule rotates around the former C=C double bond to reach a lower energy, perpendicularly twisted conformation. researchgate.netmdpi.comiupac.org This twisted intermediate represents the minimum energy geometry in the triplet state. researchgate.netmdpi.com

From this twisted triplet intermediate, the molecule returns to the ground state (S₀) via intersystem crossing (ISC). researchgate.netmdpi.comnih.gov The S₀ state at this twisted geometry is an energy maximum, and from this point, the molecule can relax to form either the cis or the trans isomer. researchgate.netmdpi.comresearchgate.net The reverse reaction, from cis- to trans-anethole, can occur through an analogous pathway if the photosensitizer can also transfer energy to the cis-isomer. mdpi.comresearchgate.netnih.gov

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of molecules undergoing a specific event (e.g., isomerization) for each photon absorbed. The quantum yield for the photoisomerization of trans-anethole has been reported to be approximately 0.67 in solvents like hexane (B92381) and acetonitrile (B52724), and it appears to be independent of the excitation wavelength. researchgate.net

When a reversible photochemical reaction is carried out, it eventually reaches a photostationary state, which is an equilibrium mixture of the isomers under specific irradiation conditions. wikipedia.org This state is dependent on the absorption spectra of the isomers, the quantum yields of the forward and reverse reactions, and the wavelength of the light used for irradiation. wikipedia.org The ratio of cis- to trans-anethole at the photostationary state is influenced by the spectral overlap between the photosensitizer and each of the anethole isomers. mdpi.comresearchgate.net To maximize the conversion to the cis isomer, a photosensitizer should be chosen that has a good spectral overlap with the trans isomer but a minimal overlap with the cis isomer. mdpi.com For instance, using thioxanthone as a photosensitizer can result in a 50:50 mixture of (E)- and (Z)-anethole, indicating that its triplet energy is sufficient to excite both isomers. researchgate.net In contrast, employing the Ir(p-tBu-ppy)₃ catalyst can lead to a photostationary state with a 10:90 ratio of (E)- to (Z)-anethole. mdpi.com

Acid-Catalyzed Isomerization Pathways of Anethole

The isomerization of anethole can also be achieved using acid catalysts, such as zeolites. mdpi.com This method involves different intermediates and mechanisms compared to photoisomerization.

Zeolites are crystalline aluminosilicates that possess both Brønsted and Lewis acid sites. mdpi.comresearchgate.netresearchgate.net Brønsted acid sites are associated with bridging hydroxyl groups ([Si-OH-Al]), while Lewis acid sites can arise from extra-framework aluminum species. researchgate.netsciencenet.cn Both types of acid sites can play a role in catalytic reactions.

In the context of anethole isomerization, the Brønsted acid sites in zeolites, such as HY zeolites, are particularly important. mdpi.com The acidity of these sites facilitates the protonation of the anethole molecule, initiating the isomerization process. mdpi.com The use of dealuminated HY zeolites, which have a high concentration of Brønsted acid sites, has been shown to induce the isomerization of trans-anethole to this compound. mdpi.com The catalytic activity of zeolites is generally dependent on the abundance of these acid sites. researchgate.net

The acid-catalyzed isomerization of trans-anethole begins with the protonation of the double bond by a Brønsted acid site on the zeolite. mdpi.com This leads to the formation of a carbocation intermediate. mdpi.com This carbocation is stabilized by resonance.

Once formed, this carbocationic intermediate can undergo rearrangement. Rotation around the single bond that was formerly the double bond allows for the interconversion between the trans and cis forms. Subsequent deprotonation regenerates the double bond, leading to the formation of the this compound isomer. mdpi.com

It is important to note that under these acidic conditions, dimerization of anethole can occur as a competing reaction. mdpi.com The carbocation intermediate can be attacked by a neutral anethole molecule, leading to the formation of various dimeric products. mdpi.com The relative rates of isomerization and dimerization are influenced by factors such as temperature. mdpi.com

Electron Transfer-Catalyzed Isomerization

The isomerization of this compound can be efficiently catalyzed through electron transfer (ET) processes, a mechanism that circumvents the high energy barrier of a thermally disallowed [2+2] cycloaddition. This pathway is initiated by the interaction of anethole with an electron acceptor, often facilitated by photoinduction. Studies involving the photoreaction of this compound with fumarodinitrile in a polar solvent like acetonitrile have shown that the quenching mechanism is electron transfer rather than exciplex formation. acs.org This ET process generates radical ion intermediates that are central to the isomerization pathway. acs.orgmdpi.comresearchgate.net The initial step involves a photoinduced electron transfer, which produces a singlet radical ion pair. researchgate.net Subsequent reactions, including isomerization and cycloaddition, proceed from these intermediates. acs.orgresearchgate.net

Following the initial electron transfer event, a radical ion pair is formed, consisting of the anethole radical cation and the radical anion of the electron acceptor. acs.org Research has identified these radical pairs as the primary source of strong nuclear spin polarizations, an effect known as Chemically Induced Dynamic Nuclear Polarization (CIDNP), which is a hallmark of radical pair mechanisms. acs.orglibretexts.orgnih.gov

The spin state of this radical pair is crucial. The initially formed singlet radical pairs can undergo a back electron transfer, which regenerates the starting materials in their ground state. acs.org However, these singlet pairs can also undergo intersystem crossing to form triplet radical pairs. It is the back electron transfer from these triplet radical pairs that constitutes the main pathway for isomerization, yielding a triplet-state anethole molecule which can then relax to either the cis or trans isomer. acs.orgresearchgate.net

In certain cycloaddition reactions, such as with cyclopenta-1,3-diene, the this compound cation radical proceeds through a stepwise mechanism involving a "distonic" cation radical intermediate, where the charge and radical sites are separated. psu.edursc.org The formation of this intermediate allows for bond rotation to occur at a rate comparable to cyclization, which has significant stereochemical implications. psu.edu

The stereochemical results of some electron transfer-catalyzed reactions cannot be fully explained by the isomerization of the anethole triplet state alone. acs.org A more complete mechanistic picture involves the formation of a triplet biradical intermediate. acs.org This triplet biradical is formed through the geminate combination of the triplet radical ion pair. acs.org Following its formation, the triplet biradical can undergo intersystem crossing to the corresponding singlet biradical. This singlet species has two competing fates: ring closure to form a cycloadduct or scission. acs.org This biradical scission provides an alternative, one-way cis-to-trans isomerization pathway. acs.org

The stereochemical outcome is highly dependent on the structure of the anethole isomer and the reaction conditions.

In the cation radical Diels-Alder reaction with cyclopenta-1,3-diene, the this compound cation radical yields a mix of all four possible diastereoisomeric adducts. This indicates that in the distonic radical cation intermediate, the rates of bond rotation and cyclization are comparable, leading to a loss of stereospecificity. psu.edursc.org

In sharp contrast, the trans-anethole cation radical under the same conditions yields only trans adducts. psu.edursc.org This suggests that for the trans intermediate, the rate of cyclization is at least three orders of magnitude faster than the rate of bond rotation, thus preserving the original stereochemistry. psu.edursc.org

The table below summarizes key stereochemical findings.

Table 1: Stereochemical Outcomes in this compound Radical Cation Reactions
Reactants Conditions Key Intermediate Stereochemical Outcome Citation(s)
This compound, Fumarodinitrile Photoinduction in Acetonitrile Triplet Biradical One-way cis to trans isomerization via biradical scission acs.org
This compound, Cyclopenta-1,3-diene Aminium Salt Ionization, 0 °C Distonic Cation Radical Non-stereospecific; yields all four diastereoisomeric adducts psu.edursc.org
trans-Anethole, Cyclopenta-1,3-diene Aminium Salt Ionization, 0 °C Distonic Cation Radical Stereospecific; yields only trans adducts psu.edursc.org

Influence of Environmental Parameters on Isomerization Equilibrium (e.g., UV Irradiation, Temperature, Oxygen, Solvent Effects)

The equilibrium between cis- and trans-anethole is sensitive to various environmental factors that can influence reaction rates and favor different pathways. mdpi.com

UV Irradiation : Ultraviolet (UV) light is a key factor in promoting the isomerization of anethole. mdpi.commdpi.com Studies using tunable lasers on matrix-isolated anethole have shown that irradiation at specific wavelengths can selectively induce isomerization. For example, UV light at 307–308 nm can cause the transformation of the E (trans) isomer to the Z (cis) isomer, while irradiation at 301 nm can promote the reverse reaction. researchgate.net In solution, UV-Vis irradiation of trans-anethole leads to the formation of this compound and various dimerization products. mdpi.comresearchgate.net The specific wavelength can influence product distribution; for instance, UVB radiation (312 nm) has been observed to cause more significant degradation of trans-anethole than UVC (254 nm) in certain conditions. mdpi.com

Temperature : Temperature has a significant effect on both the rate and selectivity of anethole isomerization. In catalyzed isomerization of estragole (B85927) to anethole, higher temperatures generally accelerate the reaction. nih.govacs.org However, in the photoisomerization of trans-anethole, increasing the temperature can decrease the selectivity for this compound. mdpi.com Research shows that as the temperature rises, the rate of dimerization increases more significantly than the rate of isomerization, leading to a lower yield of this compound. mdpi.com For example, with prolonged reaction times at 60°C, the initially formed this compound tends to convert back to the more thermodynamically stable trans isomer. nih.govacs.org Conversely, storage at low temperatures can also affect stability, partly by increasing the solubility of oxygen in the solution. mdpi.com

Table 2: Effect of Temperature on UV-Vis Irradiation of trans-Anethole in Toluene (B28343)

Temperature (°C) trans-Anethole Conversion (%) Selectivity towards cis-Anethole (%) Selectivity towards Dimer 6c (%) Selectivity towards Dimer 6e (%)
-5 2.5 56.4 1.8 31.9
5 3.5 48.7 4.3 36.6
15 4.9 40.5 7.9 40.8

Data adapted from Castro et al. (2010). mdpi.com

Oxygen : The presence of atmospheric oxygen can introduce competing reaction pathways, primarily oxidation. mdpi.com During photoinduced electron transfer reactions, the anethole radical cation can react with molecular oxygen. mdpi.comresearchgate.net This leads to oxidative cleavage and the formation of products such as p-anisaldehyde and trans-anethole oxide. researchgate.netrsc.org In some non-homogeneous environments, the anethole oxide formed in the presence of oxygen can subsequently polymerize. rsc.orgpsu.edu

Solvent Effects : The solvent plays a critical role in dictating the reaction pathway and efficiency. In base-catalyzed isomerization, polar solvents like N,N-dimethyl formamide (B127407) (DMF) show higher activity than less polar ones like tetrahydrofuran (B95107) (THF). iitm.ac.in In photocatalytic reactions, polar solvents like acetonitrile are effective for electron-transfer processes. acs.org The photochemical behavior of trans-anethole differs significantly between homogeneous ethanolic solutions and microemulsions formed by diluting these solutions with water (the "ouzo effect"). rsc.orgpsu.edu In homogeneous solution, a photostationary state rich in the cis-isomer is quickly reached, whereas in the microemulsion, the yield of this compound is drastically reduced to below 15%, reflecting how the confined environment of the aggregates reduces isomerization yields. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of Cis Anethole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is particularly crucial for distinguishing between the cis and trans isomers of anethole (B165797) by analyzing the chemical environment of their protons and carbon atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in differentiating between cis- and trans-anethole. The spatial arrangement of the substituents on the propenyl double bond leads to distinct chemical shifts (δ) and coupling constants (J) for the protons and carbons in each isomer.

In the ¹H NMR spectrum of cis-anethole, the vinylic proton signal appears as a doublet of quartets at approximately 5.77 ppm. rsc.org This signal is characterized by a ³JHH coupling constant of around 11.5 Hz, which is indicative of the cis relationship between the olefinic protons. rsc.org The methyl group of the propenyl chain resonates as a doublet of doublets at about 1.96 ppm. rsc.org In contrast, the trans-anethole isomer displays its vinylic proton signals at different chemical shifts, with a larger coupling constant of approximately 15.7 Hz, which is characteristic of a trans configuration. rsc.org

The ¹³C NMR spectra also show clear differences. While some aromatic carbon signals may overlap, particularly in mixtures, the signals for the propenyl side chain carbons are diagnostic. For trans-anethole, the olefinic carbons appear at approximately 131.0 and 123.8 ppm, and the methyl carbon at 18.9 ppm. rsc.org Due to the steric compression in the cis isomer, the corresponding carbon signals are expected to be shifted.

Table 1: Comparative ¹H NMR Data for cis- and trans-Anethole in CDCl₃


Protoncis-Anethole Chemical Shift (δ, ppm)cis-Anethole Multiplicity & Coupling Constant (J, Hz)trans-Anethole Chemical Shift (δ, ppm)trans-Anethole Multiplicity & Coupling Constant (J, Hz)
=CHMe5.77dq, ³JHH = 11.5, ³JHH = 7.16.15dq, ³JHH = 15.7, ³JHH = 6.6
=CHMe--6.41d, ³JHH = 15.7
OMe3.85s3.84s
=CHMe1.96dd, ³JHH = 7.1, ⁴JHH = 1.81.92dd, ³JHH = 6.6, ⁴JHH = 1.4
Aromatic CHOverlapped-7.32, 6.89d, ³JHH = 8.8

> Data sourced from supporting information on ruthenium-catalyzed estragole (B85927) isomerization. rsc.org

To unequivocally confirm the stereochemistry of this compound, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, a COSY spectrum would show a cross-peak between the vinylic proton and the methyl protons of the propenyl group, confirming their connectivity. psu.eduiranchembook.ir

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded protons and carbons. An HMQC or HSQC spectrum of this compound would link the proton signals to their corresponding carbon signals, aiding in the definitive assignment of the ¹³C NMR spectrum. science.govugent.be

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a particularly powerful tool for stereochemical assignment as it detects through-space interactions between protons that are in close proximity. In this compound, a NOESY experiment would show a cross-peak between the vinylic proton and the adjacent aromatic protons, a correlation that is absent or much weaker in the trans-isomer due to the larger distance between these protons. psu.eduresearchgate.netresearchgate.net This observation provides unambiguous proof of the cis geometry. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of compounds.

GC-MS is the method of choice for analyzing complex mixtures containing anethole isomers. mdpi.comnih.gov Gas chromatography separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. Subsequently, the mass spectrometer detects and helps identify the separated components.

In a typical GC analysis, trans-anethole has a shorter retention time than this compound. rsc.org For instance, on a Supelco Beta-Dex™ 120 column, retention times of 2.01 minutes for trans-anethole and 2.19 minutes for this compound have been reported. rsc.org This separation allows for the individual quantification of each isomer in a sample. cabidigitallibrary.orgresearchgate.net GC-MS has been successfully used to identify and quantify this compound in essential oils and in the products of isomerization reactions of trans-anethole. researchgate.netmdpi.comnih.gov

In mass spectrometry, molecules are ionized and fragmented in a characteristic way. The resulting fragmentation pattern in the mass spectrum serves as a molecular fingerprint that can be used for structural confirmation. The 70 eV electron ionization (EI) mass spectra of cis- and trans-anethole are very similar, both showing a prominent molecular ion peak (M⁺·) at m/z 148. mdpi.comresearchgate.net

Key fragment ions for anethole include:

m/z 148 (M⁺·): The molecular ion.

m/z 133: Resulting from the loss of a methyl group ([M-CH₃]⁺).

m/z 117: Formed by the loss of a methoxy (B1213986) group ([M-OCH₃]⁺). mdpi.com

m/z 121: A significant fragment corresponding to the p-methoxybenzylic cation, which is useful for identifying anethole derivatives. redalyc.org

m/z 105: Arising from the loss of the entire propenyl side chain.

While the primary fragmentation is similar for both isomers, some studies have noted minor differences in the relative abundances of certain fragment ions, which can aid in their differentiation when analyzed carefully. mdpi.com

Table 2: Key Mass Spectrometry Fragments for Anethole


m/zProposed Fragment IonSignificance
148[C₁₀H₁₂O]⁺· (Molecular Ion)Confirms the molecular weight of anethole.
133[M-CH₃]⁺Loss of a methyl group.
121[p-methoxybenzyl]⁺Characteristic fragment for anethole and its derivatives.
117[M-OCH₃]⁺Loss of the methoxy group.

> Data compiled from studies on anethole isomerization and fragmentation. mdpi.comredalyc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the spectra would confirm the presence of key functional groups:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methoxy groups, appearing just below 3000 cm⁻¹.

C=C stretching: Both aromatic and olefinic double bond vibrations would be present in the 1600-1650 cm⁻¹ region.

C-O stretching: Characteristic of the ether linkage, usually found in the 1250-1000 cm⁻¹ range.

While FTIR and Raman can confirm the presence of the anethole structure, differentiating between the cis and trans isomers based solely on these techniques can be challenging due to the subtle differences in their vibrational spectra. ugent.be However, specific out-of-plane C-H bending vibrations associated with the cis or trans configuration of the double bond can sometimes be used for differentiation.

Electronic Spectroscopy (UV-Vis, Jet-Cooled Fluorescence) for Electronic State Characterization and Conformational Analysis

Electronic spectroscopy, which probes the transitions of electrons between different energy levels, is a fundamental tool for characterizing the structure and electronic states of molecules like this compound. bbec.ac.in The presence of a substituted styrene (B11656) chromophore in anethole gives rise to distinct absorption and emission features that are sensitive to its isomeric and conformational structure.

UV-Vis Spectroscopy

In solution, the ultraviolet-visible (UV-Vis) absorption spectrum provides a characteristic fingerprint for conjugated systems. Both cis- and trans-anethole exhibit strong absorption in the UV region due to π-π* electronic transitions within the aromatic ring and propenyl side chain. However, their absorption maxima (λ_max) differ slightly due to the subtle influence of their geometry on the electronic structure. Studies have shown that this compound has an absorption maximum at a slightly shorter wavelength than its trans counterpart, a difference that allows for spectroscopic distinction. mdpi.com For instance, one investigation reported an absorption maximum for this compound at 254 nm, whereas trans-anethole absorbs maximally at 258 nm. mdpi.com This shift, though small, is significant and reflects the different steric and electronic environments in the two geometric isomers.

IsomerUV Absorption Maximum (λ_max)Source(s)
This compound254 nm mdpi.com
trans-Anethole258 nm mdpi.com

Jet-Cooled Fluorescence Spectroscopy

Jet-cooled laser-induced fluorescence (LIF) spectroscopy is a high-resolution technique used to study the intrinsic properties of isolated molecules in the gas phase, free from solvent effects. While detailed spectroscopic investigations have predominantly focused on the more abundant and stable trans-anethole, the methodologies are directly applicable to the study of this compound. acs.orgswarthmore.edu

Studies on trans-anethole have revealed the existence of two distinct conformers, syn and anti, which arise from the relative orientation of the methoxy group with respect to the propenyl side chain. acs.orgnih.gov These conformers are close in energy and were identified by two separate electronic origin bands in the LIF excitation spectrum at 32,889 cm⁻¹ (syn) and 32,958 cm⁻¹ (anti). acs.orgresearchgate.netresearchgate.net Single vibronic level fluorescence (SVLF) spectroscopy further confirmed these assignments and provided detailed information about the vibrational modes in both the ground (S₀) and first excited (S₁) electronic states. acs.orgswarthmore.edu

For this compound, a similar conformational landscape involving rotation of the methoxy group is expected. However, the increased steric hindrance from the cis-propenyl group would likely alter the relative energies of the conformers and the barriers to internal rotation. Computational studies on anethole have highlighted difficulties in accurately modeling the excited-state potential energy surfaces, suggesting the presence of close-lying electronic states that may play a role in the photoisomerization between the cis and trans forms. acs.org Future jet-cooled spectroscopic studies on this compound are needed to fully characterize its excited-state properties and conformational dynamics. swarthmore.edu

MoleculeConformerTechniqueS₀-S₁ Electronic Origin (cm⁻¹)Source(s)
trans-AnetholesynJet-Cooled LIF32,889 acs.orgresearchgate.net
trans-AnetholeantiJet-Cooled LIF32,958 acs.orgresearchgate.net

Chiral Chromatography and Enantioselective Analysis for Isomeric Purity Assessment

The assessment of isomeric purity is critical in chemical analysis, particularly when isomers exhibit different properties. In the case of anethole, the primary isomers of concern are the geometric isomers, this compound and trans-anethole.

It is important to clarify that cis- and trans-anethole are achiral molecules. They are diastereomers, not enantiomers, as they lack a stereocenter and are superimposable on their mirror images. Consequently, enantioselective analysis, which is designed to separate enantiomers, is not directly applicable to the separation of cis- and trans-anethole themselves. However, chromatographic methods are indispensable for separating these geometric isomers to assess the isomeric purity of a sample.

Chromatographic Separation of cis and trans Isomers

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the separation and quantification of anethole isomers. researchgate.netcabidigitallibrary.org The separation of the cis and trans forms can be challenging via methods like fractional distillation due to their very similar boiling points. google.com Chromatography, however, offers the necessary resolution based on small differences in their polarity and interaction with the stationary phase.

In GC analysis, this compound typically has a slightly shorter retention time than trans-anethole on common non-polar and semi-polar columns. researchgate.net For example, a study monitoring the products of trans-anethole irradiation by GC-MS identified a peak for this compound eluting immediately before the trans-anethole peak. researchgate.netnih.gov The relative peak areas obtained from GC-FID or GC-MS analysis allow for precise quantification of the isomeric ratio, which is a direct measure of isomeric purity. cabidigitallibrary.org Similarly, HPLC methods have been developed to monitor the decay of trans-anethole and the formation of this compound in various matrices. mdpi.com

TechniqueColumn TypeObservationSource(s)
GC-MSDB-5 MS (non-polar)This compound (RI 1266) elutes before trans-Anethole (RI 1300) researchgate.net
GC-MSUnspecifiedThis compound peak appears just prior to trans-anethole peak researchgate.net
HPLCUnspecifiedMethod used to quantify trans-anethole decay and this compound formation mdpi.com

Enantioselective Analysis of Anethole Derivatives

While this compound is achiral, enantioselective analysis becomes relevant for its chiral derivatives or metabolites. For instance, the metabolic epoxidation of the propenyl side chain can lead to the formation of chiral anethole oxides. The subsequent hydrolysis of these epoxides produces chiral anethole diols. The separation of the stereoisomers of these metabolites is crucial for understanding their biological activity and metabolic pathways. Researchers have successfully separated the four stereoisomers of anethole diol by HPLC after derivatization with a chiral agent, demonstrating the application of enantioselective principles in the broader context of anethole-related compounds. researchgate.net

Computational Chemistry and Molecular Modeling of Cis Anethole

Quantum Chemical Calculations (DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in understanding the electronic structure and energy of cis-anethole. These methods have been applied to predict various molecular properties, from excited state energies to the dynamics of isomerization.

Prediction of Triplet Energies and Electronic Configurations

The photoisomerization of anethole (B165797) from its more stable trans form to the cis form is a process governed by its excited state energetics. DFT calculations have been employed to predict the triplet state energies (ET) of both isomers, which are crucial for understanding the mechanism of photosensitized isomerization. uci.edusapub.org

In one such study, the triplet energy for (Z)-anethole (this compound) was theoretically calculated to be 60.8 kcal/mol. uci.edusapub.org This is notably higher than the calculated triplet energy for (E)-anethole (trans-anethole), which was found to be 58.1 kcal/mol. uci.edusapub.org The electronic configuration of the T1 triplet state involves an excited electron in a π* antibonding orbital, which removes the double-bond character of the propenyl side chain and allows for rotation around the central carbon-carbon bond. This computational insight is key to selecting appropriate photosensitizers for inducing the isomerization, as the sensitizer's triplet energy must be sufficient to facilitate the energy transfer to the anethole molecule. uci.edu

Table 1: Calculated Triplet State Energies of Anethole Isomers
CompoundIsomerCalculated Triplet Energy (ET)
Anetholecis-(Z)60.8 kcal/mol uci.edusapub.org
Anetholetrans-(E)58.1 kcal/mol uci.edusapub.org

Potential Energy Surface Analysis for Conformational and Isomerization Dynamics

The potential energy surface (PES) provides a theoretical map of a molecule's energy as a function of its geometry, revealing the most stable conformations and the energy barriers for transitions between them. For anethole, PES analysis is critical for understanding the dynamics of its cis-trans isomerization.

The mechanism of photoisomerization from trans- to this compound can be visualized on a PES diagram. The process begins with the excitation of the molecule from its ground state (S0) to an excited singlet state (S1), followed by intersystem crossing to the first triplet state (T1). On the T1 potential energy surface, the energy minimum corresponds to a twisted geometry where the p-orbitals of the former double bond are perpendicular. sapub.org From this twisted intermediate, the molecule can decay back to the S0 ground state. This decay can lead to the formation of either the cis or trans isomer, allowing for the conversion between the two forms. sapub.org Computational studies on similar molecules like stilbene (B7821643) have used DFT to map these potential energy curves, supporting a triplet mechanism for photosensitized isomerization where rotation on the T1 surface leads to the twisted intermediate that precedes decay to both isomers.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the conformational flexibility and dynamics of a system. However, specific MD simulation studies focusing on the conformational flexibility of this compound are not extensively reported in the available scientific literature. While MD is a powerful technique for exploring the conformational landscape of flexible molecules, dedicated research applying this method to this compound specifically appears to be limited.

Reaction Mechanism Modeling for Anethole Transformations

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including predicting the selectivity and stability of intermediates involved in the transformations of this compound.

Regioselectivity and Stereoselectivity Predictions for Electrophilic Additions

Electrophilic addition is a characteristic reaction of alkenes like this compound. Computational studies, often in conjunction with experimental work on analogous compounds, help predict the outcomes of these reactions. The addition of bromine to cis-1-phenylpropene, a close structural analog of this compound, provides significant insight. This reaction is known to proceed via an electrophilic mechanism and is nonstereospecific. nih.gov

For cis-1-phenylpropene, the addition of bromine yields a mixture of erythro- and threo-(1,2-dibromopropyl)benzenes in a ratio of 17:83. nih.gov This outcome suggests that the reaction does not proceed through a concerted mechanism or a tightly-bound bridged bromonium ion that would enforce stereospecificity. The regioselectivity favors the formation of a carbocation intermediate at the benzylic position, which is stabilized by the adjacent phenyl ring. Based on these findings for a closely related molecule, computational models for this compound would predict that electrophilic addition would similarly be nonstereospecific and would proceed with high regioselectivity, with the electrophile adding to the terminal carbon of the propenyl chain to form the more stable benzylic carbocation.

Table 2: Stereochemical Outcome of Bromine Addition to Phenylpropene Isomers
Starting Alkeneerythro:threo Product RatioStereospecificity
cis-1-Phenylpropene17:83 nih.govNonstereospecific nih.gov
trans-1-Phenylpropene88:12 nih.govNonstereospecific nih.gov

Stability and Reactivity of Carbocation and Radical Intermediates

The stability of reaction intermediates is a key factor in determining the pathway of a chemical transformation. In the electrophilic addition to this compound, the nature of the carbocation intermediate is of primary importance.

Computational and experimental evidence from studies on anethole and related phenylpropenes suggests that the intermediate formed during reactions like bromine addition is better described as an open benzylic cation rather than a bridged bromonium ion. nih.gov The significant rate enhancement of bromine addition to trans-anethole compared to styrene (B11656) and other phenylpropenes supports the formation of a highly stabilized carbocation intermediate where the positive charge is delocalized into the electron-rich methoxyphenyl ring. nih.gov DFT calculations can quantify the stability of such carbocations, confirming that the benzylic position is the most favorable site for the positive charge. While radical intermediates are also plausible in certain transformations (e.g., photochemical reactions), specific computational studies on the stability and reactivity of radical intermediates derived directly from this compound are less common in the literature compared to the well-studied carbocationic pathways.

Molecular Docking and Receptor Interaction Studies (e.g., Taste Receptor Binding, Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or a receptor, at the molecular level. These studies can provide insights into binding affinity, specific amino acid residues involved in the interaction, and the types of intermolecular forces at play, such as hydrogen bonds and hydrophobic interactions.

While specific molecular docking studies focusing exclusively on this compound are limited in publicly available literature, research on its isomer, trans-anethole, and other related flavor compounds provides a framework for understanding its potential interactions with taste receptors and enzyme active sites.

Taste Receptor Binding:

The perception of taste is initiated by the binding of taste molecules to specific taste receptors on the tongue. For sweet taste, the receptor is a heterodimer of two G-protein coupled receptors, T1R2 and T1R3. Molecular docking simulations are employed to investigate how sweeteners and flavor molecules interact with the binding pockets of these receptors. While detailed docking studies specifically for this compound with the T1R2/T1R3 receptor are not readily found, studies on other flavor molecules indicate that binding energy is a key determinant of taste perception. For instance, a multiparameter model to predict sweetness intensity has been developed based on docking results with the T1R2-T1R3 receptor, showing a higher correlation than binding energy alone nih.gov. This suggests that other factors, such as the specific interactions with amino acid residues in the binding pocket, also play a crucial role. Given the structural similarity to other flavor compounds, it is hypothesized that this compound would also bind within the ligand-binding domain of the T1R2 or T1R3 subunit.

Enzyme Active Sites:

This compound, as a small molecule, has the potential to interact with the active sites of various enzymes, potentially modulating their activity. While direct molecular docking studies on this compound with a wide range of enzymes are scarce, research on the major components of anethole-rich essential oils provides valuable insights. For example, in-silico studies on trans-anethole have explored its interaction with enzymes such as human tyrosinase and NAD(P)H oxidase. In these studies, trans-anethole demonstrated significant binding affinities, suggesting its potential as an enzyme inhibitor.

The following table summarizes the results of a molecular docking study of trans-anethole with several enzymes, which can serve as a proxy for understanding the potential interactions of this compound.

Enzyme TargetLigandBinding Energy (kcal/mol)Interacting Amino Acid Residues
Human Tyrosinasetrans-Anethole-8.9Not specified
NAD(P)H Oxidasetrans-Anethole-10.1Not specified
EGFRtrans-Anethole-7.9Not specified
CDK2trans-Anethole-9.3Not specified
CDK4trans-Anethole-9.9Not specified

Data from a study on major chemical constituents of anethole-rich oil. tandfonline.com

These findings for trans-anethole suggest that this compound may also exhibit inhibitory activity against these and other enzymes. The specific binding energy and interacting residues for this compound would likely differ due to its different stereochemistry, which could lead to altered binding modes and affinities within the enzyme's active site. Further computational studies are needed to elucidate the specific interactions of this compound with various taste receptors and enzyme active sites.

Quantitative Structure-Activity Relationship (QSAR) Studies (excluding toxicological endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds based on their structural features, known as molecular descriptors. QSAR studies are valuable in drug discovery and other fields for screening large libraries of compounds and prioritizing them for further experimental testing. For this compound, QSAR studies could be employed to predict its activity in various non-toxicological contexts, such as its flavor profile, receptor binding affinity, or enzyme inhibitory potential.

While comprehensive QSAR studies specifically targeting this compound for non-toxicological endpoints are not widely reported, research on anethole derivatives provides a basis for how such studies could be conducted. For instance, a 3D-QSAR study was performed on novel anethole-derived hydroxamate compounds to model their antifungal activity. This study highlights the utility of QSAR in understanding the structure-activity relationships of anethole-related molecules.

A hypothetical QSAR study for this compound and related compounds could involve the following steps:

Data Set Collection: A dataset of compounds with known activities (e.g., binding affinity to a specific taste receptor) would be compiled. This would include this compound and a series of structurally related molecules.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

The following table illustrates the types of molecular descriptors that could be used in a QSAR study of this compound and their potential relevance to its biological activity.

Descriptor TypeExample DescriptorPotential Relevance to Activity
Constitutional Molecular WeightOverall size of the molecule, which can influence binding.
Topological Connectivity IndicesDescribes the branching and connectivity of the molecule.
Geometrical Molecular Surface AreaRelates to the accessibility of the molecule for interaction.
Electronic Dipole MomentInfluences electrostatic interactions with the target.
Quantum Chemical HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.

The development of robust QSAR models for this compound could significantly accelerate the exploration of its potential applications in the food and pharmaceutical industries by enabling the prediction of its activity without the need for extensive experimental testing. However, the lack of specific QSAR studies on this compound for non-toxicological endpoints indicates a research gap that needs to be addressed.

Biochemical Transformations and Molecular Mechanisms of Cis Anethole

In Vitro and In Vivo Metabolic Pathways (excluding human clinical trial data)

The metabolic fate of cis-anethole, an isomer of the more abundant trans-anethole, has been investigated in various preclinical models. The primary metabolic routes include O-demethylation, side-chain oxidation, epoxidation, and subsequent conjugation reactions. inchem.orgnih.gov

O-demethylation is a significant metabolic pathway for anethole (B165797) isomers. inchem.orgnih.gov This process involves the removal of the methyl group from the methoxy (B1213986) moiety, leading to the formation of p-hydroxypropenylbenzene. nih.gov Further oxidation of the propenyl side chain can occur, resulting in the formation of various metabolites. inchem.orgnih.gov In rodents, side-chain oxidation is a prominent route of metabolism. inchem.org

The biotransformation of trans-anethole, a closely related isomer, has been more extensively studied and provides insights into the likely pathways for this compound. For trans-anethole, metabolism includes O-demethylation, ω-hydroxylation followed by side-chain oxidation, and epoxidation. ulpgc.esoup.com These metabolic processes can lead to the formation of compounds such as cinnamic alcohol, cinnamic acid, 4-methoxy-hippuric acid, and 4-methoxy-benzoic acid. nih.gov

Epoxidation of the propenyl side chain of anethole isomers leads to the formation of anethole oxides. inchem.orgulpgc.es Specifically, this compound can be metabolized to this compound oxide. acs.orgnih.gov This epoxide is a reactive intermediate that can undergo further transformations. acs.org

The hydrolysis of anethole oxides is a critical step in their detoxification. acs.orgresearchgate.net Studies on this compound oxide have revealed that it can undergo spontaneous hydrolysis. acs.orgnih.govacs.org Interestingly, the spontaneous reaction of this compound oxide can lead to the formation of trans-anethole oxide as a reactive intermediate. acs.orgnih.govacs.org This isomerization is a key feature of its reactivity. acs.org The primary products from the spontaneous reaction of this compound oxide are (4-methoxyphenyl)acetone and trans-anethole oxide. acs.org The trans-anethole oxide formed then reacts further to yield diol and ketone products. acs.orgnih.govacs.org

The acid-catalyzed hydrolysis of both cis- and trans-anethole oxides results in the same mixture of erythro and threo diol products, suggesting a common carbocation intermediate. acs.org However, the rate of acid-catalyzed hydrolysis of trans-anethole oxide is significantly faster than that of its cis isomer. researchgate.net The hydrolysis rate of the epoxide of this compound has been reported to be 50 times slower than that of the trans-anethole epoxide. mdpi.com

Following Phase I metabolism, the resulting metabolites of anethole can undergo Phase II conjugation reactions to facilitate their excretion. nih.gov These reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. nih.govulpgc.es The hydroxylated metabolites and diols formed from epoxidation can be conjugated with glucuronic acid or sulfate. inchem.orgulpgc.es For instance, 4-hydroxypropenylbenzene, a product of O-demethylation, is extensively excreted in the urine as a glucuronide conjugate. idealpublication.in

Glutathione conjugation is another important detoxification pathway, particularly for reactive intermediates like epoxides. inchem.orgmdpi.com The epoxide metabolite of trans-anethole has been shown to cause a depletion of intracellular glutathione, suggesting that glutathione conjugation is involved in its detoxification. inchem.orgactamedica.org It is plausible that a similar mechanism exists for the detoxification of this compound oxide.

Several metabolites of anethole have been identified in preclinical studies. In rats and mice administered trans-anethole, urinary metabolites included two isomers of 1-(4'-methoxyphenyl)propane-1,2-diol (excreted as glucuronides), 2-hydroxy-1-methylthiol-(4'-methoxyphenyl)propane, and 4-methoxyhippuric acid. idealpublication.in The O-demethylation product, 4-hydroxypropenylbenzene, was also a major metabolite. nih.govidealpublication.in

A key aspect of this compound metabolism is the interconversion of its epoxide. As mentioned, this compound oxide can isomerize to the more reactive trans-anethole oxide. acs.orgnih.govacs.org This interconversion was confirmed by the detection of trans-anethole oxide as an intermediate during the spontaneous reaction of this compound oxide. acs.orgnih.govacs.org The product distribution of the spontaneous reaction of this compound oxide is pH-dependent, further highlighting the complex interplay between different reaction pathways. nih.govacs.org

Table 1: Identified Metabolites of Anethole Isomers and Their Precursors

Metabolite Precursor Compound Metabolic Pathway
p-Hydroxypropenylbenzene Anethole O-Demethylation
Anisic Acid Anethole Side-chain oxidation
4-Methoxyhippuric Acid Anethole Side-chain oxidation and conjugation
1-(4'-methoxyphenyl)propane-1,2-diol Anethole Epoxide Epoxidation and Hydrolysis

Cellular and Molecular Mechanisms of Action (excluding clinical efficacy, dosage, safety/adverse effects)

This compound and its more studied isomer, trans-anethole, have been shown to modulate various cellular and molecular pathways, which may underlie their biological activities.

Anethole has been reported to influence several critical signaling pathways involved in cell survival, proliferation, and apoptosis. ulpgc.esnih.gov

NF-κB Pathway: Anethole has been shown to suppress the activation of nuclear factor-kappa B (NF-κB). iiarjournals.orge-lactancia.org NF-κB is a key transcription factor that regulates inflammation and cell survival. The inhibition of NF-κB activation is a significant mechanism by which anethole may exert its biological effects. iiarjournals.org

PI3K/Akt/mTOR Pathway: Anethole has been found to modulate the PI3K/Akt/mTOR signaling pathway. ulpgc.esresearchgate.netnih.govnih.gov This pathway is crucial for regulating cell growth, proliferation, and survival. Studies have indicated that anethole can increase the gene expression of PI3K, Akt, and mTOR in certain contexts. researchgate.netnih.govnih.gov

Caspase Cascades: Anethole can influence apoptosis by affecting caspase cascades. ulpgc.esnih.gov Caspases are a family of proteases that play an essential role in the execution of apoptosis. Anethole has been observed to modulate the expression of key apoptotic proteins, including caspase-3 and caspase-9. ulpgc.es Some studies suggest that anethole can induce apoptosis through the activation of caspases. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
trans-Anethole
p-Hydroxypropenylbenzene
Cinnamic alcohol
Cinnamic acid
4-Methoxy-hippuric acid
4-Methoxy-benzoic acid
This compound oxide
trans-Anethole oxide
(4-methoxyphenyl)acetone
erythro-1-(4-methoxyphenyl)-1,2-propanediol
threo-1-(4-methoxyphenyl)-1,2-propanediol
Glucuronic acid
Sulfate
Glutathione
1-(4'-methoxyphenyl)propane-1,2-diol
2-hydroxy-1-methylthiol-(4'-methoxyphenyl)propane
4-methoxyhippuric acid

Effects on Cell Cycle Progression and DNA Synthesis in Cellular Models

The biochemical impact of this compound, particularly concerning cell cycle and DNA synthesis, is primarily understood through the lens of its metabolism and subsequent interactions with genetic material. Unlike its more abundant isomer, trans-anethole, the cis-isomer is noted for its higher toxicity, a characteristic linked to its metabolic pathway ulpgc.es.

Metabolism of this compound can occur via epoxidation of its side-chain, leading to the formation of a reactive intermediate, this compound epoxide (cAnE) researchgate.net. This epoxide is an electrophilic species capable of interacting with nucleophilic sites on macromolecules, including DNA. Research has demonstrated that cAnE can form covalent bonds, or adducts, with DNA bases. Specifically, studies have synthesized and characterized adducts formed between cAnE and the nucleosides 2'-deoxyadenosine (B1664071) (dA) and 2'-deoxyguanosine (B1662781) (dG) researchgate.net. The formation of such DNA adducts represents a significant form of DNA damage.

The presence of these bulky adducts on the DNA template can physically obstruct the machinery responsible for DNA replication and transcription. This interference can halt the progression of the replication fork, thereby inhibiting DNA synthesis, a critical event in the S phase of the cell cycle ulpgc.esresearchgate.net. Consequently, this can trigger cell cycle arrest as cellular checkpoints, such as the DNA damage checkpoint, are activated to allow time for DNA repair. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis ulpgc.es. While studies on anethole (isomer not always specified) report arrest at the G1, S, or G2/M phases through modulation of cyclins and cyclin-dependent kinases (CDKs), specific cell cycle phase arrest data for this compound is not extensively detailed in the available literature ulpgc.esresearchgate.net. However, the demonstrated ability of its metabolite to cause significant DNA damage provides a clear mechanism for its interference with DNA synthesis and cell cycle progression researchgate.net.

Table 1: Effects of this compound Metabolites on DNA

CompoundInteracting MoleculeObserved EffectPotential ConsequenceReference
This compound Epoxide (cAnE)2'-deoxyadenosine (dA)Formation of N6-dA-An adductDNA Damage, Inhibition of DNA Synthesis researchgate.net
This compound Epoxide (cAnE)2'-deoxyguanosine (dG)Formation of N2-dG-An adductDNA Damage, Inhibition of DNA Synthesis researchgate.net

Induction of Apoptosis in Cellular Models

The cytotoxic properties of this compound are linked to its ability to induce programmed cell death, or apoptosis. The formation of DNA adducts by its epoxide metabolite is a major trigger for initiating the apoptotic cascade researchgate.net. The cell recognizes this irreversible genetic damage as a threat, which leads to the activation of intrinsic apoptotic pathways to eliminate the compromised cell in a controlled manner ulpgc.es.

A key molecular event in apoptosis is the activation of a family of cysteine proteases known as caspases. Research focusing on the isomers has begun to delineate specific effects. A recent review highlighted that this compound can downregulate the expression of caspase 3, a key executioner caspase in the apoptotic pathway nih.gov. This finding was noted in the context of preventing cerebral ischemia-reperfusion injury, suggesting a complex, context-dependent role for this compound in modulating apoptosis nih.gov. In cancer models, general anethole treatment leads to apoptosis through the activation of caspases (including caspase-3 and -9), modulation of the Bcl-2 family of proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), and subsequent mitochondrial dysfunction ulpgc.esdntb.gov.ua. The specific contribution of the cis-isomer to these pathways in cancer cells is an area requiring more focused investigation.

Table 2: Molecular Targets of this compound in Apoptotic Pathways

Target MoleculeEffect by this compoundCellular OutcomeReference
Caspase 3DownregulationInhibition of apoptosis (in cerebral ischemia context) nih.gov
BCL2 Associated X (BAX)DownregulationInhibition of apoptosis (in cerebral ischemia context) nih.gov

Neurobiological Interactions at the Receptor and Neurotransmitter Level (e.g., Modulation of Monoamines, GABAergic, Glutamatergic Systems)

Evidence suggests that this compound, along with its trans-isomer, can influence central nervous system activity. Preclinical reviews indicate that anethole, as a general compound, may exert neuroprotective effects by modulating monoaminergic, GABAergic, and glutamatergic neurotransmission nih.govresearchgate.netnih.gov.

A foundational study specifically investigating the isomers revealed that both cis- and trans-anethole influence brain excitatory and inhibitory pathways, confirming that the cis-isomer is neuroactive nih.gov. Essential oils containing minor concentrations of this compound (e.g., 0.2% in anise oil) have been shown to possess anticonvulsant properties in pentylenetetrazol-induced seizure models, an effect that may be mediated through the activation of GABA-A receptors oncotarget.commdpi.com. While this points to an interaction with the GABAergic system, the effect cannot be solely attributed to this compound due to the overwhelming presence of the trans-isomer in the oil oncotarget.com. The potential for this compound to modulate the GABAergic system is further supported by the fact that other constituents found in these essential oils, like α-Pinene, are known to act at the benzodiazepine (B76468) site of GABA-A receptors phcogj.com.

The precise mechanisms, including interactions with specific monoamine transporters (e.g., for serotonin (B10506) or dopamine) or glutamatergic receptors (e.g., NMDA), have not been specifically detailed for this compound in the available literature. Further research is required to isolate and characterize the specific neurobiological receptor-level interactions of this compound nih.govnih.gov.

Anti-inflammatory and Antioxidative Stress Mechanisms at the Cellular Level

This compound has demonstrated anti-inflammatory and antioxidant activities at the cellular level. Research indicates that essential oils containing this compound possess significant anti-inflammatory effects nih.gov. One study reported a synergistic anti-inflammatory effect when this compound was combined with ibuprofen (B1674241) nih.gov.

The molecular mechanisms underlying these effects involve the modulation of key inflammatory mediators. Specifically, this compound has been shown to downregulate the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) nih.gov. Anethole, in general, is known to inhibit the NF-κB (nuclear factor-kappa B) pathway, a crucial regulator of the inflammatory response, which in turn controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) jopir.inresearchgate.netcore.ac.uk. While the specific action of the cis-isomer on the NF-κB pathway requires more direct investigation, its ability to reduce TNF-α levels is a strong indicator of its anti-inflammatory potential nih.gov.

Regarding antioxidative stress, anethole is known to function through several mechanisms, including free radical scavenging and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) nih.govdntb.gov.ua. However, at higher concentrations, anethole can also induce oxidative stress, particularly in cancer cells, by increasing reactive oxygen species (ROS) levels, which can trigger apoptosis ulpgc.es. The specific contribution of this compound to these antioxidant or pro-oxidant effects under different cellular conditions is an area that warrants further detailed study.

Table 3: Summary of a few Biochemical and Molecular Interactions of this compound

CategoryMolecular Target/ProcessObserved Effect of this compoundCellular Model/SystemReference
Cell Cycle & DNA Synthesis DNA (via epoxide metabolite)Forms adducts with dG and dAIn vitro chemical synthesis researchgate.net
Apoptosis Induction Caspase 3, BAXDownregulationCerebral Ischemia Model nih.gov
Neurobiological Interactions Brain Excitatory/Inhibitory PathwaysGeneral influenceIn vivo (unspecified) nih.gov
GABAergic SystemPotential interaction (as part of essential oil)Pentylenetetrazol-induced seizure model oncotarget.commdpi.com
Anti-inflammatory Mechanisms Tumor Necrosis Factor-alpha (TNF-α)DownregulationCerebral Ischemia Model nih.gov

Biotechnological Production and Biotransformation of Cis Anethole

Microbial Biotransformation for Aroma Chemical Production

The use of whole-cell microbial systems offers a powerful platform for converting natural precursors like anethole (B165797) into valuable aroma chemicals. researchgate.net Microorganisms can perform complex, multi-step reactions with high specificity under mild conditions, presenting an environmentally friendly route for producing natural-like flavor and fragrance compounds. acs.org

Several bacterial strains have been identified for their ability to utilize anethole as a sole carbon and energy source, making them candidates for bioconversion processes. wikipedia.org These strains have primarily been studied using trans-anethole.

Pseudomonas putida : The strain Pseudomonas putida JYR-1 was isolated from soil and demonstrates the ability to grow on high concentrations of trans-anethole. acs.orgnih.gov This bacterium initiates the metabolic breakdown of trans-anethole, converting it into various intermediates, including p-anisic acid and p-hydroxybenzoic acid. acs.orgnih.gov The capability of P. putida JYR-1 to metabolize anethole makes it a valuable organism for the bioproduction of chemical synthons and other value-added metabolites from naturally occurring phenylpropanoids. acs.org

Arthrobacter aurescens : A bacterial strain identified as Arthrobacter aurescens TA13 was also isolated from soil and is capable of using t-anethole as its only carbon source. nih.gov This strain can metabolize t-anethole into intermediates such as anisic alcohol, anisaldehyde, and anisic acid. nih.govnih.gov Studies using blocked mutants of this strain, which are unable to grow on t-anethole, have been instrumental in identifying the metabolic pathway, as they accumulate specific intermediates. nih.govnih.gov The ability of Arthrobacter sp. to transform various propenylbenzenes is a key area of research for producing flavor and fragrance chemicals. nih.gov

The following table summarizes the key microbial strains and the products derived from anethole biotransformation.

Microbial StrainSubstrateKey Biotransformation ProductsReference(s)
Pseudomonas putida JYR-1trans-Anetholesyn- and anti-anethole epoxides, p-Anisic acid, p-Hydroxybenzoic acid, p-Anisaldehyde acs.orgnih.govnih.gov
Arthrobacter aurescens TA13t-Anetholet-Anethole-diol, Anisic alcohol, Anisaldehyde, Anisic acid nih.govnih.gov

The microbial conversion of anethole is driven by specific enzymatic pathways that catabolize the compound through a series of oxidative steps.

The pathway in Pseudomonas putida JYR-1 involves two key enzymes:

trans-Anethole Oxygenase (TAO) : This novel flavoprotein monooxygenase is a crucial enzyme that catalyzes the initial oxidation of trans-anethole to p-anisaldehyde. plos.orgnih.gov TAO is characterized as a self-sufficient monooxygenase, meaning it does not require auxiliary reductase enzyme components to function. plos.org The proposed mechanism involves the epoxidation of the propenyl side chain, followed by hydrolysis and carbon-carbon bond cleavage. plos.orgresearchgate.net The gene encoding TAO has been isolated and expressed in other hosts, such as E. coli, to facilitate biotransformation studies. plos.orgresearchgate.net

p-Anisaldehyde Dehydrogenase (PAADH) : This enzyme catalyzes the subsequent oxidation of p-anisaldehyde to p-anisic acid. acs.orgnih.gov The gene for PAADH was found to be clustered with the TAO gene in P. putida JYR-1, suggesting a coordinated role in the anethole degradation pathway. acs.orgnih.gov

The degradation pathway in Arthrobacter aurescens TA13 proceeds through different intermediates. The process metabolizes t-anethole to protocatechuic acid through intermediates including t-anethole-diol, anisaldehyde, anisic acid, and p-hydroxybenzoic acid. nih.gov The pathway involves several inducible enzymes, including 4-methoxybenzoate (B1229959) O-demethylase, p-hydroxybenzoate 3-hydroxylase, and protocatechuate-4,5-dioxygenase, which ultimately cleaves the aromatic ring. nih.gov

The table below details the key enzymes in the anethole conversion pathway.

EnzymeSource OrganismReaction CatalyzedReference(s)
trans-Anethole Oxygenase (TAO)Pseudomonas putida JYR-1trans-Anethole → p-Anisaldehyde plos.orgnih.gov
p-Anisaldehyde Dehydrogenase (PAADH)Pseudomonas putida JYR-1p-Anisaldehyde → p-Anisic acid acs.orgnih.gov
4-Methoxybenzoate O-demethylaseArthrobacter aurescens TA13Anisic acid → p-Hydroxybenzoic acid nih.gov
Protocatechuate-4,5-dioxygenaseArthrobacter aurescens TA13Protocatechuic acid → Ring cleavage nih.gov

Metabolic Engineering Strategies for Enhanced Production or Conversion Pathways

Metabolic engineering offers a promising approach to optimize microbial strains for the enhanced production of desired chemicals from anethole. researchgate.net A key strategy involves the heterologous expression of genes encoding the relevant biosynthetic pathway in a host organism that is well-suited for industrial fermentation, such as Escherichia coli.

A significant example is the co-expression of the trans-anethole oxygenase (TAO) and p-anisaldehyde dehydrogenase (PAADH) genes from P. putida JYR-1 in E. coli. acs.orgnih.gov This engineered E. coli strain was able to successfully convert trans-anethole directly into p-anisic acid. acs.org Within two hours of incubation, the initial concentration of trans-anethole was almost completely transformed. acs.org

Furthermore, this engineered system demonstrated relaxed substrate specificity, effectively transforming other related propenylbenzenes, such as isoeugenol (B1672232) and isosafrole, into their corresponding valuable aromatic acids (vanillic acid and piperonylic acid, respectively). acs.orgnih.gov Such engineered microbial systems have significant potential for application in the fragrance industry due to their high transformation rates and versatility. nih.gov

Chemoenzymatic Synthesis of cis-Anethole Derivatives

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysts to create novel and efficient routes for producing complex molecules. This approach is particularly useful for generating derivatives of natural compounds like anethole.

A two-step chemoenzymatic method has been developed for the synthesis of oxygenated derivatives of propenylbenzenes, including anethole. researchgate.net

Step 1 (Enzymatic Epoxidation and Hydrolysis) : The first step involves a lipase-catalyzed epoxidation of the anethole's propenyl side chain, followed by chemical hydrolysis of the resulting epoxide. This reaction yields the corresponding anethole diol. researchgate.net

Step 2 (Microbial Oxidation) : The diol produced in the first step is then subjected to microbial oxidation using whole cells of bacterial strains such as Dietzia sp. or Rhodococcus sp. This second step converts the diol into the corresponding hydroxy ketone derivative. researchgate.net

This chemoenzymatic process has been successfully scaled up, achieving yields of hydroxy ketones from various propenylbenzenes in the range of 36–62.5%. researchgate.net The resulting derivatives can be tested for various biological activities, opening avenues for their use in the pharmaceutical and cosmetic industries. researchgate.net

Environmental Fate and Photochemical Degradation of Cis Anethole

Photochemical Degradation Pathways

The interaction of cis-anethole with ultraviolet (UV) radiation initiates a cascade of photochemical reactions, including isomerization, dimerization, and oxidation, particularly in the presence of oxygen and sensitizers.

UV-Induced Transformation and Product Formation

Exposure to UV radiation is a significant factor in the degradation of this compound. This process can lead to the formation of its more stable isomer, trans-anethole, as well as various other photoproducts. nih.govfrontiersin.orgtaylorandfrancis.com The specific products formed can depend on the wavelength of the UV light and the presence of other chemical species. nih.govunipd.it For instance, irradiation of trans-anethole in toluene (B28343) solutions with UV-Vis light has been shown to produce this compound and several dimeric compounds. nih.gov The transformation of trans-anethole to the more toxic this compound is a concern, especially in products exposed to light. frontiersin.orgtaylorandfrancis.commdpi.com

The photodegradation of this compound can be influenced by the medium in which it is present. For example, the photodegradation of phenylpropenes like anethole (B165797) was found to be significantly reduced when encapsulated in cyclodextrins. researchgate.netresearchgate.net

Role of Oxygen and Sensitizers in Environmental Photolysis

The presence of oxygen and photosensitizers can significantly influence the photochemical degradation of this compound. In the presence of oxygen, photo-oxygenation reactions can occur, leading to the formation of oxidized products such as 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), 2-(4-methoxyphenyl)propan-2-ol, and erythro and threo 1-(4-methoxyphenyl)propane-1,2-diol. slideshare.net

Sensitizers, which are molecules that absorb light and transfer the energy to other molecules, can promote the formation of reactive species that accelerate the degradation of this compound. acs.org For example, electron transfer induced photoisomerization and dimerization can be facilitated by sensitizers. unipd.itacs.org The use of sensitizers like 9-cyanoanthracene in zeolites has been shown to lead to the formation of dimeric cyclobutane (B1203170) products from trans-anethole. acs.org

Acid-Induced Degradation and Polymerization Pathways

In acidic conditions, this compound can undergo degradation and polymerization. nih.govmdpi.com The presence of acid sites, such as those on zeolites, can catalyze the isomerization of trans-anethole to this compound and also promote dimerization and oligomerization reactions. nih.govmdpi.comresearchgate.net The proposed mechanism involves the formation of a carbocation intermediate through the protonation of the double bond in the anethole molecule. researchgate.netresearchgate.net This carbocation can then react with other anethole molecules to form dimers and higher oligomers. researchgate.net

The type of catalyst and reaction conditions can influence the structure of the resulting oligomers. For example, using acetyl perchlorate (B79767) as a catalyst in a nonpolar solvent at high temperatures can lead to the formation of a linear unsaturated dimer in high yield. researchgate.net In contrast, using a metal-halide catalyst like boron trifluoride etherate in a polar solvent can produce cyclic dimers and trimers. researchgate.net

Transformation Products and Environmental Impact

The degradation of this compound results in a variety of transformation products, including isomers, dimers, and other oligomeric species. nih.govmdpi.com The formation of these products is a key aspect of the environmental fate of this compound.

Characterization of Dimers and Other Oligomeric Species

The dimerization of anethole under both photochemical and acidic conditions leads to a range of dimeric structures. nih.govresearchgate.net Under UV irradiation, [2+2] cycloaddition reactions can occur, forming cyclobutane dimers. nih.govacs.org The stereochemistry of these dimers can be influenced by the reaction environment; for example, in zeolites, the formation of cis/syn cyclobutanes is often favored. acs.org

Acid-catalyzed dimerization can produce both linear and cyclic dimers. researchgate.net For instance, the reaction of trans-anethole with HY zeolites has been shown to produce several methoxyphenyl-disubstituted hexenes, with 3,4-bis-(4-Methoxyphenyl)-(E)-hex-2-ene being the most abundant. nih.govresearchgate.net The structures of these dimers are typically determined using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

The following table summarizes some of the identified dimers of anethole:

Dimer TypeFormation ConditionKey Products
PhotodimersUV Irradiation(1a,2a,3b,4b)-1,2-bis(4-Methoxyphenyl)-3,4-dimethylcyclobutane, other methoxyphenyl-disubstituted cyclobutanes nih.govresearchgate.net
Acid-Catalyzed DimersAcidic conditions (e.g., HY zeolites)3,4-bis-(4-Methoxyphenyl)-(E)-hex-2-ene, other methoxyphenyl-disubstituted hexenes nih.govmdpi.comresearchgate.net
Linear Unsaturated DimersAcetyl perchlorate catalyst(E)-1,3-bis(p-methoxyphenyl)-2-methylpentene-1 researchgate.net
Cyclic Dimers and TrimersBoron trifluoride etherate catalystCyclic dimer and trimer researchgate.net

Environmental Persistence and Mobility Considerations

Information on the environmental persistence and mobility of the specific dimers and oligomers of this compound is limited. However, the formation of larger, potentially more stable oligomeric species could lead to increased persistence in soil and water. The mobility of these transformation products in soil is expected to be low to medium, similar to the parent compound. nih.gov Further research is needed to fully understand the environmental behavior and impact of the diverse range of this compound degradation products.

Advanced Analytical Methodologies for Cis Anethole Research

Chromatographic Separation Techniques for Isomer Purity and Quantification

Chromatographic techniques are fundamental in distinguishing and quantifying anethole (B165797) isomers. The subtle differences in the spatial arrangement of the methyl and methoxy (B1213986) groups in cis- and trans-anethole require optimized methods to achieve baseline separation, which is crucial for accurate quantification and purity assessment.

Optimized GC and HPLC Methods for Anethole Isomers

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the cornerstones for the separation of anethole isomers. cabidigitallibrary.orgresearchgate.net Optimization of these methods is critical for resolving cis-anethole from the often overwhelmingly abundant trans-anethole.

In Gas Chromatography , the choice of the capillary column's stationary phase is paramount. Columns with a mid-polar stationary phase, such as those coated with 5% phenyl 95% polydimethylsiloxane, have demonstrated successful separation of various alkenylbenzenes, including anethole isomers. nih.gov Method parameters such as injector and detector temperatures, carrier gas flow rate, and the temperature program of the GC oven are meticulously controlled to enhance resolution. cabidigitallibrary.org For instance, a typical GC-MS method might employ a temperature program starting at 40°C, ramping up to 280°C, with injector and MS transfer line temperatures set at 250°C and 300°C, respectively, using helium as the carrier gas. cabidigitallibrary.org The use of a Flame Ionization Detector (FID) is common for quantification, while Mass Spectrometry (MS) is invaluable for positive identification based on mass spectra and retention indices. psu.edunih.gov

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for samples with high sugar concentrations that can interfere with GC analysis. researchgate.net Reversed-phase HPLC, utilizing a C18 column, is a frequently employed technique. researchgate.net The mobile phase composition is a key variable; a common isocratic system uses a mixture of methanol (B129727) and water (e.g., 80:20, v/v). researchgate.net UV detection is typically set at a wavelength around 257 nm or 259 nm, where anethole exhibits strong absorbance. researchgate.netbioline.org.br The development of faster HPLC methods, with run times as short as 4 minutes, provides a significant advantage over longer GC runs. bioline.org.br

Optimized GC and HPLC Methods for Anethole Isomer Separation
TechniqueStationary Phase/ColumnMobile Phase/Carrier GasDetectionKey Optimization Parameters
GC-MSTG-5SILMS capillary column (5% phenyl methylpolysiloxane) cabidigitallibrary.orgHelium cabidigitallibrary.orgMass Spectrometry (MS), Flame Ionization Detector (FID) psu.eduOven temperature program, injector temperature, carrier gas flow rate cabidigitallibrary.org
HPLC-UVC18 column (e.g., Hypersil ODS) bioline.org.brMethanol-water mixture (e.g., 85:15, v/v) bioline.org.brUV-VIS Detector (at 259 nm) bioline.org.brMobile phase composition, flow rate, column temperature bioline.org.brmdpi.com

Chiral Stationary Phases for Enantiomeric Separation of Anethole and its Derivatives

While cis- and trans-anethole are geometric isomers, the study of their derivatives or metabolites may involve chiral centers, necessitating enantiomeric separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for resolving enantiomers. csfarmacie.cz These specialized columns create a chiral environment that allows for differential interaction with the enantiomers of a compound.

Polysaccharide derivatives, such as those based on cellulose (B213188) and amylose (B160209), are among the most versatile and widely used CSPs, offering broad applicability for a range of chiral compounds. scielo.org.mx Cyclodextrin-based CSPs are also prominent, using their chiral cavity to form inclusion complexes with analytes, leading to separation. csfarmacie.czmdpi.com The choice of mobile phase, which can be aqueous, organic, or a mixture, is critical for optimizing the resolution on these columns. csfarmacie.cz More recent developments include the use of superficially porous particles bonded with chiral selectors, which have shown high efficiency in separating enantiomers of various compounds. nih.gov

Examples of Chiral Stationary Phases for Enantiomeric Separation
CSP TypeChiral Selector PrincipleCommon Applications
Polysaccharide-based (e.g., cellulose, amylose derivatives)Forms diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and steric hindrance. scielo.org.mxBroad scope of application for various classes of chiral compounds. scielo.org.mx
Cyclodextrin-basedInclusion complexation within the chiral cavity of the cyclodextrin (B1172386) molecule. csfarmacie.czSeparation of a wide range of chiral molecules. csfarmacie.cz
Pirkle-type (e.g., WhelkoShell)π-π interactions, hydrogen bonding, and dipole stacking with dinitrobenzoyl derivatives. nih.govEffective for separating various drug enantiomers and related derivatives. nih.gov
Macrocyclic Glycopeptides (e.g., vancomycin, teicoplanin)Multiple interaction sites including ionic, hydrogen bonding, and steric interactions. nih.govSeparation of amino acids and other polar compounds. nih.gov

Spectroscopic Techniques for Trace Analysis and Metabolite Profiling

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of this compound and its metabolites, especially at trace levels.

Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for both identifying and quantifying anethole isomers. cabidigitallibrary.org The electron impact (EI) mass spectra of cis- and trans-anethole are similar, but can be distinguished, and their fragmentation patterns provide definitive structural information. nih.gov High-resolution mass spectrometry (HRMS) offers even greater accuracy and sensitivity, allowing for the confident identification of compounds in complex matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹H-NMR, serves as a complementary technique to GC for quantification. cabidigitallibrary.orgresearchgate.net It provides structural information based on the chemical shifts and coupling constants of protons in the molecule. bioline.org.br While trans-anethole is the predominant isomer found in nature, ¹H-NMR can be used to detect and quantify the presence of the cis-isomer. cabidigitallibrary.org

Fourier-Transform Infrared (FTIR) Spectroscopy can also be used to characterize anethole, with the spectra often dominated by the primary constituents of the essential oil being analyzed. mdpi.comresearchgate.net

Spectroscopic Data for Anethole Analysis
TechniqueType of Information ProvidedApplication in cis-Anethole Research
GC-MSMolecular weight and fragmentation pattern. nih.govIdentification and quantification of isomers and metabolites. nih.govresearchgate.net
¹H-NMRStructural information from proton chemical shifts and coupling constants. bioline.org.brQuantification and structural confirmation of isomers. cabidigitallibrary.org
FTIRFunctional group identification. mdpi.comGeneral characterization of essential oils containing anethole. mdpi.com
UV-VisInformation on electronic transitions (chromophores). bioline.org.brQuantification in HPLC analysis. bioline.org.br

Integration of Multi-Platform Metabolomics for Comprehensive Analysis

A truly comprehensive analysis of this compound, particularly within a biological system, benefits from a multi-platform metabolomics approach. This strategy involves combining the strengths of different analytical techniques, such as NMR and MS-based platforms (e.g., UPLC-QTOF/MS), to gain a more complete picture of the metabolome. researchgate.net

Q & A

Q. What experimental conditions influence the isomerization of trans-anethole to cis-anethole?

Q. How to formulate a PICOT research question for cis-anethole’s pharmacokinetics?

  • Example :
  • P : Rodent models (Sprague-Dawley rats).
  • I : Oral administration of cis-anethole (10 mg/kg).
  • C : trans-Anethole control group.
  • O : Plasma concentration-time curves (AUC, Cmax).
  • T : 24-hour observation period.
  • Rationale : This structure ensures clarity, comparability, and alignment with pharmacokinetic guidelines .

Key Data Sources

  • Chemical Data : NIST Chemistry WebBook (Standard Reference Database 69) for spectral libraries and isomer-specific properties .
  • Experimental Protocols : HY zeolite catalysis and UV irradiation parameters from peer-reviewed physicochemical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.